3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE
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Overview
Description
3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE is a complex organic compound characterized by the presence of phenylsulfanyl and sulfamoylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a phenylsulfanyl compound with a sulfamoylphenyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl and sulfamoylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(PHENYLSULFANYL)-4-PENTEN-1-OL: Shares the phenylsulfanyl group but differs in the overall structure and functional groups.
4-METHYL-3-[(PHENYLSULFANYL)METHYL]-2-(PHENYLSULFONYL)-1-PENTANOL: Contains similar functional groups but has a different backbone structure.
Uniqueness
3-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]PROPANAMIDE is unique due to the combination of phenylsulfanyl and sulfamoylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)15-8-6-13(7-9-15)12-18-16(19)10-11-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZRVDDANIPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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